

In-Depth Technical Guide to the Spectroscopic Data of Terminolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Terminolic Acid**, a naturally occurring pentacyclic triterpenoid of significant interest in phytochemical and pharmacological research. This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental context.

Chemical Structure and Properties

Terminolic acid is a pentacyclic triterpenoid with the following key characteristics:

Chemical Formula: C₃₀H₄₈O₆[1]

Molecular Weight: 504.7 g/mol [1]

• IUPAC Name: (2α,3β,6β,23)-2,3,6,23-Tetrahydroxyolean-12-en-28-oic acid[1]

CAS Number: 14459-79-1

Spectroscopic Data

The structural elucidation of **Terminolic Acid** has been achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Terminolic Acid**. These assignments are crucial for the unambiguous identification and structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of **Terminolic Acid** (500 MHz, Pyridine-d₅)

Position	δН (ррт)	Multiplicity	J (Hz)
2	4.25	m	
3	3.55	d	9.5
6	4.60	br s	
12	5.48	t	3.5
15α	1.85	m	
15β	1.20	m	_
16α	2.15	m	_
16β	1.80	m	
18	3.20	dd	13.5, 4.0
23	4.10	d	11.5
23'	3.75	d	11.5
24	1.15	S	
25	0.95	S	_
26	1.05	S	_
27	1.25	S	-
29	1.00	S	_
30	0.98	S	

Table 2: ¹3C NMR Spectroscopic Data of **Terminolic Acid** (125 MHz, Pyridine-d₅)

Position	δC (ppm)
1	47.0
2	68.9
3	78.5
4	43.8
5	48.1
6	68.1
7	40.2
8	40.0
9	48.5
10	38.5
11	24.0
12	122.9
13	144.5
14	42.5
15	28.5
16	23.8
17	46.8
18	41.9
19	46.5
20	31.0
21	34.2
22	33.1
23	65.9

24	14.1
25	17.2
26	17.5
27	26.2
28	180.5
29	33.2
30	23.9

Mass Spectrometry (MS)

Mass spectrometry of **Terminolic Acid** and its derivatives is essential for determining the molecular weight and fragmentation patterns, which aids in structural confirmation. While detailed fragmentation data for pure **Terminolic Acid** is not readily available in the searched literature, analysis of related triterpenoids from Terminalia species provides insights into its expected behavior.

In electrospray ionization (ESI-MS), **Terminolic Acid** is expected to show a prominent pseudomolecular ion peak [M-H]⁻ in negative ion mode at m/z 503.33.

The fragmentation of oleanane-type triterpenoids, such as **Terminolic Acid**, under mass spectrometry conditions often involves a characteristic retro-Diels-Alder (rDA) cleavage of the C-ring. This fragmentation is particularly informative for compounds with a double bond at the C-12 position. The rDA fragmentation of the olean-12-ene skeleton typically results in the formation of a characteristic fragment ion.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of **Terminolic Acid**, based on established procedures for triterpenoids from natural sources.

Isolation and Purification of Terminolic Acid

Foundational & Exploratory

Terminolic Acid is commonly isolated from various species of the Terminalia genus, such as Terminalia arjuna and Terminalia chebula. A general procedure involves the following steps:

- Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.
- Fractionation: The crude extract is then partitioned between different immiscible solvents of
 increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate
 compounds based on their polarity. Triterpenoids like **Terminolic Acid** are often
 concentrated in the ethyl acetate or n-butanol fractions.
- Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- Purification: Fractions containing Terminolic Acid, as identified by Thin Layer
 Chromatography (TLC), are combined and further purified using techniques such as
 preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure
 compound.

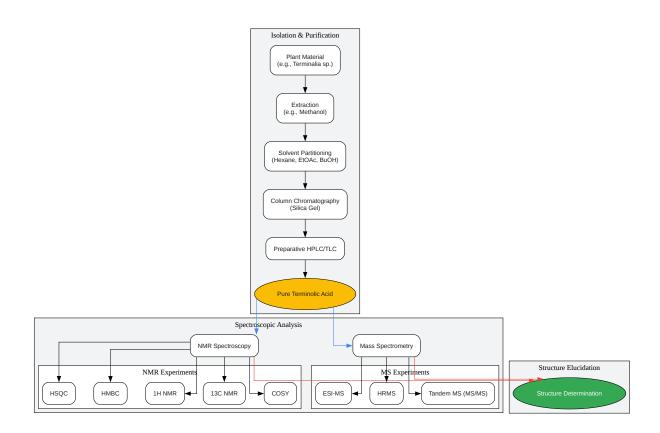
NMR Spectroscopic Analysis

For the structural elucidation of **Terminolic Acid**, a comprehensive set of NMR experiments is performed:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD), in a 5 mm NMR tube.
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments within the molecule.
- 2D NMR:

- COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C nuclei (typically over 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.

Mass Spectrometric Analysis


Mass spectrometry is employed to determine the molecular weight and elemental composition of **Terminolic Acid**:

- Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of triterpenoids, as it typically produces intact molecular ions or pseudomolecular ions with minimal fragmentation.
- Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to obtain accurate mass measurements, which allows for the determination of the elemental formula.
- Tandem MS (MS/MS): To study the fragmentation patterns, tandem mass spectrometry is employed. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Terminolic Acid**.

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of **Terminolic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Terminolic Acid | C30H48O6 | CID 12314613 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Terminolic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253885#spectroscopic-data-nmr-ms-of-terminolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com